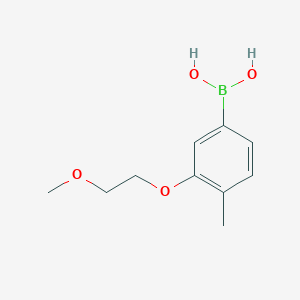
2-(1-Cyanocyclopropyl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Cyanocyclopropyl)phenylboronic acid: is an organoboron compound that features a phenyl ring substituted with a boronic acid group and a cyanocyclopropyl group
Mechanism of Action
Target of Action
The primary target of 2-(1-Cyanocyclopropyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
It’s known that the compound is hygroscopic . This property could impact its bioavailability, as hygroscopic substances tend to absorb moisture from the environment, which could potentially affect their stability and solubility.
Result of Action
The molecular effect of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction This leads to the synthesis of new organic compounds
Action Environment
The compound is stable under inert gas (nitrogen or Argon) at 2-8°C . It’s also hygroscopic, meaning it absorbs moisture from the environment . This could potentially affect its stability and efficacy in certain environments. Furthermore, it’s soluble in water , which means it could spread in water systems and be mobile in the environment .
Biochemical Analysis
Biochemical Properties
They can form reversible complexes with polyols, including sugars . This property allows them to interact with various enzymes, proteins, and other biomolecules. For instance, they are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Cellular Effects
The specific cellular effects of 2-(1-Cyanocyclopropyl)phenylboronic acid are not well-documented. Boronic acids are known to have various effects on cells. For example, they can influence cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Boronic acids are known to exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Boronic acids are known to have various effects over time. For example, they can undergo protodeboronation, a process that involves the removal of the boron moiety .
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. Boronic acids are known to be involved in various metabolic pathways. For example, they can be converted into a broad range of functional groups .
Transport and Distribution
Boronic acids are known to interact with various transporters or binding proteins, which can affect their localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Cyanocyclopropyl)phenylboronic acid typically involves the following steps:
Formation of the cyanocyclopropyl group: This can be achieved through the reaction of a suitable cyclopropane precursor with cyanogen bromide under basic conditions.
Introduction of the boronic acid group: This step often involves the borylation of an aryl halide precursor using a palladium-catalyzed reaction with bis(pinacolato)diboron under mild conditions.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of more robust purification techniques to ensure product purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form phenols.
Reduction: The cyanocyclopropyl group can be reduced to form the corresponding amine.
Substitution: The boronic acid group can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic conditions.
Reduction: Lithium aluminum hydride or other reducing agents under anhydrous conditions.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in an organic solvent such as toluene or ethanol.
Major Products Formed:
Oxidation: Phenol derivatives.
Reduction: Amino derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
Chemistry: 2-(1-Cyanocyclopropyl)phenylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling reactions. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, boronic acids are known to interact with diols and other biomolecules, making them useful in the development of sensors and diagnostic tools. The cyanocyclopropyl group adds an additional layer of reactivity, potentially enabling the development of novel bioactive compounds.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and electronic components, due to its ability to form stable carbon-boron bonds.
Comparison with Similar Compounds
Phenylboronic acid: Lacks the cyanocyclopropyl group, making it less reactive in certain contexts.
4-(1-Cyanocyclopropyl)phenylboronic acid: Similar structure but with different substituents on the phenyl ring.
Uniqueness: 2-(1-Cyanocyclopropyl)phenylboronic acid is unique due to the presence of both the boronic acid and cyanocyclopropyl groups. This combination provides a versatile reactivity profile, enabling its use in a wide range of chemical transformations and applications.
Properties
IUPAC Name |
[2-(1-cyanocyclopropyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO2/c12-7-10(5-6-10)8-3-1-2-4-9(8)11(13)14/h1-4,13-14H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLHVKBSVFKUBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2(CC2)C#N)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




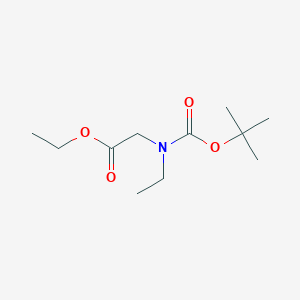


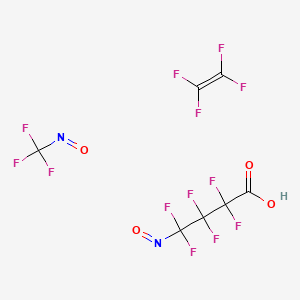

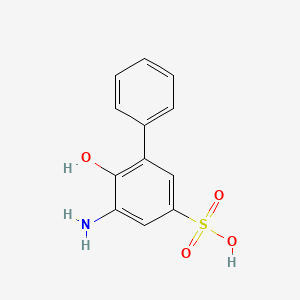
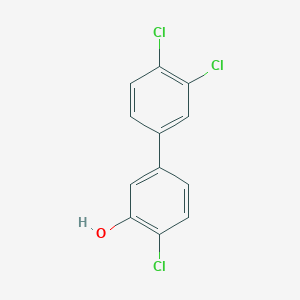
![8-Ethoxy-1,4-dioxaspiro[4.5]decane](/img/structure/B6330873.png)
